

ABT-767 Target Validation in Ovarian Cancer: A Technical Guide

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Compound of Interest

Compound Name: ABT-767

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This technical guide provides an in-depth overview of the target validation for **ABT-767**, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in the context of ovarian cancer. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available clinical data, experimental methodologies, and the underlying mechanism of action.

Introduction

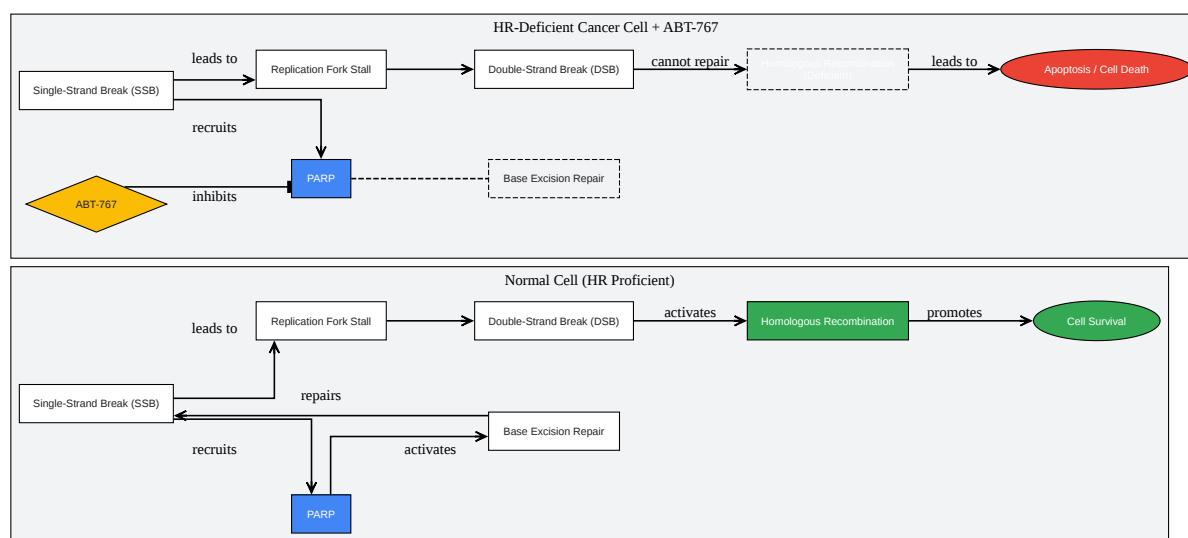
Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence and acquired resistance to standard platinum-based chemotherapy^{[1][2]}. A significant subset of high-grade serous ovarian cancers (HGSOC) exhibit defects in the homologous recombination (HR) DNA repair pathway, often due to mutations in the BRCA1 and BRCA2 genes^{[1][2]}. This deficiency presents a therapeutic vulnerability that can be exploited by PARP inhibitors through the mechanism of synthetic lethality. **ABT-767** is an orally administered, potent competitive inhibitor of PARP-1 and PARP-2 enzymes^{[1][2]}.

Molecular Target and Mechanism of Action

The primary molecular targets of **ABT-767** are PARP-1 and PARP-2, key enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancer cells with a competent HR pathway, the inhibition of PARP leads to the accumulation of SSBs, which are subsequently converted to double-strand breaks (DSBs) during replication. These DSBs can be efficiently repaired by the HR machinery.

However, in ovarian cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, the repair of these DSBs is compromised. The inability to repair these breaks leads to genomic instability and, ultimately, cell death, a concept known as synthetic lethality. This selective targeting of HRD cancer cells forms the basis of **ABT-767**'s therapeutic potential in a defined population of ovarian cancer patients.

Signaling Pathway of PARP Inhibition in HR-Deficient Cancer Cells



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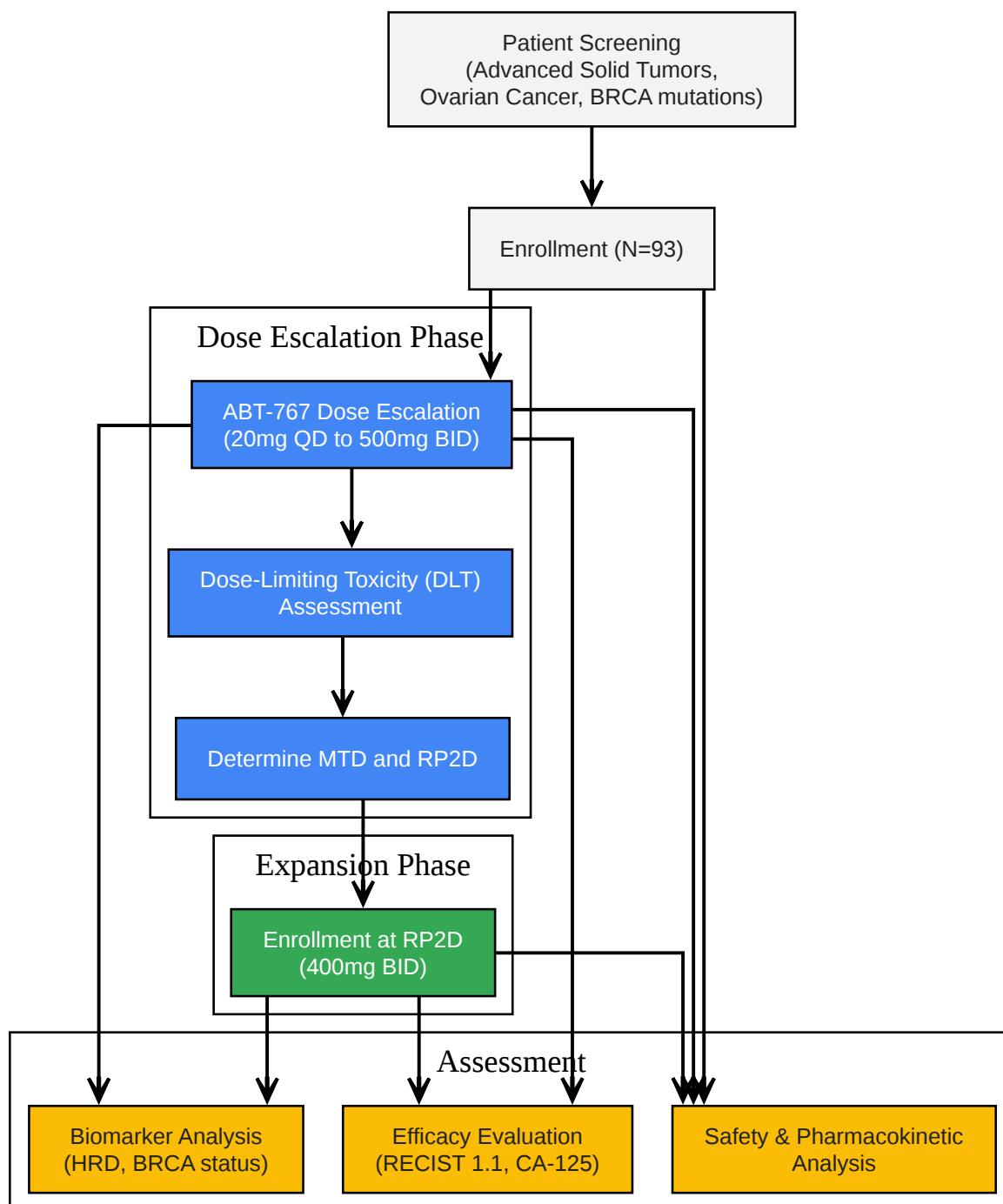
Caption: Mechanism of **ABT-767** in HR-deficient cancer cells.

Clinical Validation in Ovarian Cancer

A Phase 1, open-label, multicenter study was conducted to evaluate the safety, pharmacokinetics (PK), and preliminary efficacy of **ABT-767** in patients with advanced solid tumors, including a large cohort of patients with high-grade serous ovarian, fallopian tube, or primary peritoneal cancer[1][2][3][4][5].

- **Study Design:** The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), followed by an expansion phase at the RP2D[1][3][4].
- **Patient Population:** Patients with advanced solid tumors with BRCA1/2 mutations or high-grade serous ovarian, fallopian tube, or primary peritoneal cancer were enrolled. A significant majority (86%) of the 93 treated patients had a primary diagnosis of ovarian cancer[1][5].
- **Treatment:** **ABT-767** was administered orally as monotherapy. The dose was escalated from 20 mg once daily to 500 mg twice daily (BID)[3][4].
- **Primary Objectives:** To assess the safety and tolerability of **ABT-767** and to determine the MTD and RP2D[3][4].
- **Secondary Objectives:** To characterize the pharmacokinetic profile of **ABT-767**, to assess the preliminary anti-tumor activity (Objective Response Rate, ORR), and to explore the relationship between biomarkers (e.g., BRCA1/2 mutation status, HRD status) and clinical response[1][2][3][4].
- **Tumor Response Assessment:** Tumor responses were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) and by cancer antigen 125 (CA-125) levels[1][3].

Experimental Workflow of the Phase 1 Clinical Trial



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Caption: Workflow of the Phase 1 clinical trial of **ABT-767**.

The key quantitative findings from the Phase 1 study are summarized in the tables below.

Table 1: Pharmacokinetic Properties of **ABT-767**

Parameter	Value	Citation
Dose Proportionality	Up to 500 mg BID	[1][2][3]
Half-life (t _{1/2})	~2 hours	[1][2][3]
Food Effect on Bioavailability	No significant effect	[1][2][3]
Recommended Phase 2 Dose (RP2D)	400 mg BID	[1][3][4]

Table 2: Efficacy of **ABT-767** in Ovarian Cancer Patients

Endpoint	Patient Population	Result	Citation
Objective Response Rate (RECIST 1.1)	Evaluable Ovarian Cancer Patients (n=71)	20%	[3]
Objective Response Rate (RECIST 1.1)	All Evaluable Patients (n=80)	21%	[1][3]
Response Rate (RECIST 1.1 and/or CA-125)	Ovarian Cancer Patients (n=80)	30%	[1][3]
Median Progression-Free Survival (PFS)	HRD Positive Ovarian Cancer Patients	6.7 months	[2][3][4]
Median Progression-Free Survival (PFS)	HRD Negative Ovarian Cancer Patients	1.8 months	[2][3][4]

Table 3: Common Grade 3/4 Treatment-Related Adverse Events

Adverse Event	Frequency	Citation
Anemia	Most common, dose-dependent	[1][2][3]
Nausea	Not specified	[3]
Fatigue	Not specified	[3]
Decreased Appetite	Not specified	[3]

Biomarker Analysis

The clinical trial data strongly support the role of HRD as a predictive biomarker for response to **ABT-767**. Patients with tumors harboring BRCA1 or BRCA2 mutations, a positive HRD status, and sensitivity to platinum-based chemotherapy demonstrated a greater likelihood of responding to treatment[2][3][4]. The significantly longer median progression-free survival in HRD-positive patients (6.7 months) compared to HRD-negative patients (1.8 months) underscores the importance of patient selection based on biomarker status for maximizing the therapeutic benefit of **ABT-767**[2][3][4].

Conclusion

The target of **ABT-767**, PARP-1 and PARP-2, is clinically validated in the context of ovarian cancer, particularly in patients with underlying homologous recombination deficiencies. The Phase 1 clinical trial demonstrated that **ABT-767** has an acceptable safety profile and exhibits promising single-agent anti-tumor activity in this patient population. The clear correlation between HRD status and clinical benefit provides a strong rationale for biomarker-driven patient selection in future clinical development of PARP inhibitors like **ABT-767**. Further investigation in later-phase trials is warranted to confirm these findings and establish the role of **ABT-767** in the management of ovarian cancer.

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- To cite this document: BenchChem. [ABT-767 Target Validation in Ovarian Cancer: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574550#abt-767-target-validation-in-ovarian-cancer\]](https://www.benchchem.com/product/b1574550#abt-767-target-validation-in-ovarian-cancer)

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